Methyl 2-amino-2-(2,4-dimethylphenyl)acetate

Kinase Inhibitor Design Phenylglycine Derivatives Ligand Efficiency

In fragment-based lead optimization, regioisomeric substitution patterns critically determine target binding. Methyl 2-amino-2-(2,4-dimethylphenyl)acetate provides the exact 2,4-dimethyl pharmacophore required for hydrophobic pocket engagement in kinases like SIK and Abl-a feature regioisomers (e.g., 3,4- or 2,6-dimethyl) cannot replicate. - Enables direct solid-phase peptide synthesis via pre-installed methyl ester, eliminating a separate esterification step that risks racemization and 10-20% yield loss. - ClogP (~1.84) strategically balances permeability and metabolic stability during hit-to-lead optimization. - Available in racemic (98% purity) and enantiopure (S)-enantiomer forms to support stereochemical SAR investigations.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B13601599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-(2,4-dimethylphenyl)acetate
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C(=O)OC)N)C
InChIInChI=1S/C11H15NO2/c1-7-4-5-9(8(2)6-7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3
InChIKeyHZAGUTXLKMKMLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-(2,4-dimethylphenyl)acetate: Chiral α-Amino Ester Procurement for Pharmaceutical R&D


Methyl 2-amino-2-(2,4-dimethylphenyl)acetate (CAS 1218698-66-8) is an ortho,para-disubstituted phenylglycine methyl ester classified as a non-proteogenic chiral α-amino ester building block . Its structure combines a primary amine, a methyl ester, and a sterically hindered 2,4-dimethylphenyl ring on the α-carbon, creating a differentiated steric and electronic profile that makes it a key intermediate in medicinal chemistry campaigns [1]. This compound serves as a versatile scaffold for asymmetric synthesis, peptide mimetic construction, and kinase inhibitor design, where the unique substitution pattern on the aromatic ring can modulate target engagement [2].

Why Methyl 2-amino-2-(2,4-dimethylphenyl)acetate Cannot Be Replaced by Other Phenylglycine Esters in Lead Optimization


In the context of modern fragment-based and structure-guided drug discovery, the exact positioning of substituents on a chemical scaffold is the primary driver of potency, selectivity, and ADME properties. Methyl 2-amino-2-(2,4-dimethylphenyl)acetate is not a commodity building block; its precise 2,4-dimethyl substitution pattern on the phenyl ring creates a unique steric and electronic environment that directly influences molecular recognition. Simply substituting a regioisomeric analog, such as a 3,4-dimethyl, 2,6-dimethyl, or an unsubstituted phenylglycine ester, can lead to dramatic losses in binding affinity and changes in off-target profiles, even if the core scaffold is identical . For procurement decisions in medicinal chemistry, the compound's proven ability to introduce a specific chiral center—aiding in the synthesis of enantiomerically pure drug candidates—provides a rationale for selection over more widely available but structurally less differentiated alternatives .

Quantitative Differentiation Guide: Methyl 2-amino-2-(2,4-dimethylphenyl)acetate vs. In-Class Analogs


Steric Hindrance: 2,4-Dimethyl vs. Unsubstituted Phenyl Ring Impacts Binding Pose and Efficacy in Kinase Inhibition

The introduction of the 2,4-dimethyl group onto the phenyl ring of a phenylglycine methyl ester scaffold is a key structural modification for optimizing kinase inhibitor interactions. The methyl group at the ortho (2-) position creates a steric clash that can restrict the conformational freedom of the α-amino ester side chain, often enforcing a specific bioactive conformation. In a series of patent examples, compounds derived from a 2,4-dimethyl-substituted phenylglycine core demonstrated potent inhibition of critical kinases such as SIK and Abl, with the 2,4-dimethyl configuration showing superior binding compared to unsubstituted phenyl analogs, which lack the necessary steric bulk to fill a hydrophobic pocket in the ATP-binding site [1][2].

Kinase Inhibitor Design Phenylglycine Derivatives Ligand Efficiency

Lipophilicity Modulation: ClogP Driven by 2,4-Dimethyl Substitution Influences Permeability and Metabolic Stability

In lead optimization, increasing lipophilicity to improve potency often coincides with higher metabolic clearance and off-target toxicity. The ClogP of methyl 2-amino-2-(2,4-dimethylphenyl)acetate is predicted to be approximately 1.84, a moderate value suitable for oral drug candidates. This is a strategic advantage over its non-methylated counterpart (phenylglycine methyl ester, predicted ClogP ~1.3) . The 2,4-dimethylphenyl derivative achieves a superior balance of potency and drug-like properties, a key consideration for procurement when selecting a building block for a lead series .

Lipophilic Efficiency ADME Optimization Drug-like Properties

Chiral Center Stability: Enantiomeric Purity of the (S)-Isomer is Critical for Asymmetric Synthesis

The α-carbon in methyl 2-amino-2-(2,4-dimethylphenyl)acetate is a chiral center, and the biological activity of the final drug substance is often exquisitely sensitive to stereochemistry. The (S)-enantiomer of this compound (CAS 1212897-89-6) is specifically catalogued as a chiral building block with a purity specification of 95% (HPLC) . In contrast, many suppliers only offer the racemic mixture. For example, the commonly available racemic methyl 2-amino-2-(4-methylphenyl)acetate lacks a defined enantiomeric ratio, introducing a 50% inactive or antagonistic enantiomer into any subsequent synthesis, which complicates purification and reduces yield .

Asymmetric Synthesis Chiral Building Blocks Enantiomeric Excess

Retrosynthetic Utility: The Methyl Ester is a Superior Protecting Group Over the Free Acid for Peptide Coupling

In solid-phase and solution-phase peptide synthesis, the choice between a free carboxylic acid and a methyl ester can significantly impact coupling efficiency and racemization risk. Methyl 2-amino-2-(2,4-dimethylphenyl)acetate (methyl ester) serves as a directly usable monomer, whereas its free acid counterpart (2-amino-2-(2,4-dimethylphenyl)acetic acid, CAS 299168-20-0) requires an additional esterification step before use in peptide coupling . The pre-activated ester form simplifies the synthetic route and reduces racemization at the sensitive α-carbon during the coupling reaction, a critical advantage in the synthesis of peptidomimetics and constrained peptides .

Peptide Synthesis Protecting Group Strategy Reaction Yield

When to Use Methyl 2-amino-2-(2,4-dimethylphenyl)acetate: Application Scenarios


Construction of Constrained Peptidomimetics with Enhanced Metabolic Stability

Methyl 2-amino-2-(2,4-dimethylphenyl)acetate is the ideal building block for synthesizing phenylglycine-containing peptidomimetics. The 2,4-dimethylphenyl group introduces a significant steric constraint that can pre-organize the peptide backbone into a bioactive conformation, as demonstrated in kinase inhibitor design [1]. Its methyl ester form allows for direct incorporation into solid-phase peptide synthesis, eliminating the need for a separate esterification step that would otherwise risk racemization and reduce yield by an estimated 10-20% .

Synthesis of Enantiomerically Pure Kinase Inhibitor Intermediates

For medicinal chemistry programs targeting kinases such as SIK or Abl, the (S)-enantiomer of this compound (CAS 1212897-89-6) serves as a critical chiral intermediate. The compound's 2,4-dimethyl substitution pattern is a known pharmacophoric element that fills a hydrophobic pocket in the ATP-binding site, a feature that cannot be replicated by unsubstituted phenylglycine esters [1]. Sourcing the single enantiomer from suppliers like AKSci ensures enantiomeric purity ≥95%, which is essential for achieving the desired biological activity and avoiding the confounding effects of the racemic mixture .

Lipophilic Efficiency Optimization in Lead Series

During the hit-to-lead phase, medicinal chemists can leverage the inherently higher ClogP (~1.84) of methyl 2-amino-2-(2,4-dimethylphenyl)acetate compared to simpler phenylglycine esters (~1.3) [1]. This property is a double-edged sword; the compound can be used to rapidly increase a lead's permeability and target engagement without venturing into excessively high lipophilicity space that would compromise metabolic stability . This makes it a strategic choice for projects where balancing potency and clearance is a key challenge.

Structure-Activity Relationship (SAR) Exploration of the 2,4-Dimethyl Pharmacophore

This compound is an essential tool for SAR studies focused on the impact of ortho- and para-substitution on the phenyl ring of a bioactive scaffold [1]. By procuring this compound alongside a panel of related analogs (e.g., 3,4-dimethyl, 2,6-dimethyl, 4-methyl), researchers can systematically map the steric and electronic requirements of a binding pocket, generating quantitative SAR data that directly informs the direction of a lead optimization program . The availability of both the racemic and enantiopure forms further supports investigations into stereochemical preferences.

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